molecular formula C8H12N2O B6155060 2-(3-methoxypyridin-2-yl)ethan-1-amine CAS No. 149489-10-1

2-(3-methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B6155060
CAS No.: 149489-10-1
M. Wt: 152.2
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Description

2-(3-methoxypyridin-2-yl)ethan-1-amine is an organic compound with a molecular formula of C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypyridin-2-yl)ethan-1-amine typically involves the reaction of 3-methoxypyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives depending on the reducing agent used.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(3-methoxypyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxypyridin-4-yl)ethan-1-amine
  • 2-(3-methoxypyridin-5-yl)ethan-1-amine
  • 2-(3-methoxypyridin-6-yl)ethan-1-amine

Uniqueness

2-(3-methoxypyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

149489-10-1

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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